3-Isothiocyanatopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

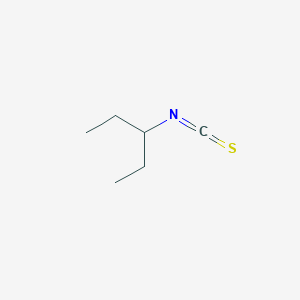

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRYFNXKCXDLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336825 | |

| Record name | 3-Isothiocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201224-89-7 | |

| Record name | 3-Isothiocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isothiocyanate Moiety

An In-depth Technical Guide to the Synthesis of 3-Isothiocyanatopentane

Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are highly valuable synthons in modern organic chemistry and drug discovery.[1] Their versatile reactivity, particularly as electrophiles in addition reactions with nucleophiles, makes them key intermediates in the synthesis of thioureas, thioamides, and various nitrogen- and sulfur-containing heterocycles.[1][2] Naturally occurring ITCs, such as sulforaphane found in cruciferous vegetables, exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities, further fueling interest in this molecular class.[2][3]

This guide provides an in-depth technical overview of the synthesis of this compound, a representative secondary alkyl isothiocyanate. We will move beyond simple procedural descriptions to explore the underlying chemical principles, compare various synthetic strategies, and provide field-proven protocols grounded in authoritative literature. The focus is on robust, reproducible, and safe methodologies suitable for a research and development setting.

Core Synthetic Paradigm: The Dithiocarbamate Pathway

The most prevalent and reliable strategy for synthesizing alkyl isothiocyanates, including this compound, begins with the corresponding primary amine, 3-aminopentane. This transformation is typically a two-step process that can be conveniently performed in a single pot:

-

Formation of a Dithiocarbamate Salt: The primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate.[4]

-

Desulfurization: This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing species to yield the final isothiocyanate product.[1][2]

The choice of the desulfurizing agent is the critical variable that defines the specific synthetic method, influencing reaction conditions, yield, purity, and safety profile.

Caption: General workflow for synthesizing this compound.

Methodology Deep Dive: A Comparative Analysis

While numerous desulfurization agents exist, we will focus on three modern, efficient, and well-documented methods that serve as superior alternatives to classical, more hazardous reagents like thiophosgene.[1][5]

Method 1: DMT/NMM/TsO⁻ Mediated Synthesis

This method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a highly effective desulfurization reagent.[6] The reaction proceeds under mild conditions and has been specifically demonstrated to produce this compound in excellent yield.[6]

Causality and Mechanism: The reaction begins with the standard formation of the triethylammonium dithiocarbamate salt from 3-aminopentane, CS₂, and triethylamine (Et₃N). The DMT/NMM/TsO⁻ reagent then reacts with the dithiocarbamate salt, forming a highly active ester intermediate. A base, such as Et₃N, subsequently promotes the elimination of the dimethoxy-triazine leaving group, leading to the formation of the isothiocyanate product.[6]

Caption: Proposed mechanism for DMT/NMM/TsO⁻ mediated synthesis.

Experimental Protocol: Synthesis of this compound (4h)[6]

-

Reaction Setup: To a solution of 3-aminopentane (2.0 mmol, 1.0 eq.) in dichloromethane (DCM, 10 mL), add triethylamine (2.2 mmol, 1.1 eq.) and carbon disulfide (4.0 mmol, 2.0 eq.).

-

Dithiocarbamate Formation: Stir the mixture at room temperature for 30 minutes.

-

Desulfurization: Add DMT/NMM/TsO⁻ (2.2 mmol, 1.1 eq.) to the reaction mixture.

-

Reaction Completion: Stir at room temperature for an additional 2 hours, monitoring by TLC until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel (eluting with hexane) to afford this compound as a colorless oil.

Method 2: Tosyl Chloride Mediated Synthesis (Wong-Dolman Protocol)

A facile and widely adopted protocol for preparing isothiocyanates relies on the tosyl chloride (TsCl) mediated decomposition of the in-situ generated dithiocarbamate salt.[4][7] This method is known for its generality and good yields for a variety of alkyl and aryl amines.[4]

Causality and Mechanism: The dithiocarbamate salt, acting as a nucleophile, attacks the electrophilic sulfur atom of tosyl chloride. This forms an unstable intermediate which rapidly decomposes. The decomposition likely proceeds through an intramolecular cyclization followed by fragmentation, releasing the isothiocyanate, sulfur, and the tosyl anion.

Experimental Protocol: General Procedure adapted from Wong & Dolman[4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopentane (5.0 mmol, 1.0 eq.) in DCM (25 mL).

-

Dithiocarbamate Formation: Add carbon disulfide (6.0 mmol, 1.2 eq.) followed by triethylamine (11.0 mmol, 2.2 eq.). Stir the mixture at room temperature for 15-30 minutes.

-

Desulfurization: Add p-toluenesulfonyl chloride (TsCl) (5.5 mmol, 1.1 eq.) in one portion.

-

Reaction Completion: Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (25 mL). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography.

Method 3: Di-tert-butyl Dicarbonate (Boc₂O) Synthesis

This method presents a particularly "clean" synthesis, as the byproducts of the desulfurization step are volatile (CO₂, COS, tert-butanol), simplifying purification significantly.[8] It often allows for the isolation of a high-purity product without the need for column chromatography.[8][9]

Causality and Mechanism: The dithiocarbamate intermediate attacks one of the carbonyl carbons of Boc₂O. The resulting adduct is unstable and fragments, releasing the isothiocyanate product along with carbon dioxide, carbonyl sulfide, and tert-butoxide, which is subsequently protonated. A catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often used to accelerate the initial attack on Boc₂O.[8]

Experimental Protocol: General Procedure adapted from Pittelkow et al.[8]

-

Reaction Setup: To a stirred solution of 3-aminopentane (10 mmol, 1.0 eq.) in anhydrous DCM (20 mL), add carbon disulfide (12 mmol, 1.2 eq.).

-

Catalyst and Reagent Addition: Add DMAP (0.1 mmol, 0.01 eq.) followed by the dropwise addition of a solution of Boc₂O (11 mmol, 1.1 eq.) in DCM (5 mL) over 5 minutes.

-

Reaction Completion: Stir the reaction at room temperature for 15-30 minutes. Anhydride consumption is typically rapid.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and all volatile byproducts. The resulting residue is often of high purity. If necessary, a rapid filtration through a short plug of silica gel can be performed.

Data Presentation: Synthesis and Characterization

Comparative Summary of Synthetic Methods

| Method | Desulfurization Reagent | Typical Yield | Key Advantages | Key Disadvantages |

| Method 1 | DMT/NMM/TsO⁻ | 82%[6] | High yield, mild conditions, proven for target molecule.[6] | Reagent is less common and more expensive than others. |

| Method 2 | Tosyl Chloride (TsCl) | Good to Excellent[4] | Readily available and inexpensive reagents, robust method.[4] | Requires careful stoichiometry to avoid side reactions. |

| Method 3 | Boc₂O / cat. DMAP | High[8] | Volatile byproducts, simplified purification, fast reaction.[8][9] | Boc₂O is moisture sensitive. |

Purification and Characterization of this compound

Purification is most reliably achieved via flash column chromatography on silica gel, typically using a non-polar eluent like hexane.[6] The identity and purity of the final product must be confirmed by a combination of spectroscopic techniques.

Physical Properties:

-

Appearance: Colorless oil[6]

Spectroscopic Data:

| Technique | Expected / Reported Data | Interpretation |

| ¹H NMR | δ = 3.53–3.49 (m, 1H, CHNCS), 1.66–1.60 (m, 4H, 2 × CH₂), 1.01 (t, J = 7.4 Hz, 6H, 2 × CH₃) (700 MHz, CDCl₃)[6] | The multiplet for the methine proton (CHNCS) is characteristic. The two ethyl groups are equivalent, showing a methylene multiplet and a triplet for the terminal methyl groups. |

| ¹³C NMR | δ = 130.5 (NCS), 62.5 (CHNCS), 26.8 (CH₂), 10.5 (CH₃) (176 MHz, CDCl₃)[6] | The key signal is the downfield carbon of the NCS group. The methine carbon attached to the nitrogen is also distinct. |

| FT-IR | ~2100 cm⁻¹ (strong, sharp, asymmetric stretch) | This intense absorption is the hallmark of the isothiocyanate (N=C=S) functional group. |

| Mass Spec (EI) | m/z 129 (M⁺), 100 ([M-C₂H₅]⁺), 72 ([CH₂NCS]⁺) | The molecular ion peak should be visible. Alpha-cleavage (loss of an ethyl radical) is a likely major fragmentation pathway. A fragment at m/e 72 is characteristic for many alkyl isothiocyanates.[12] |

Conclusion and Outlook

The synthesis of this compound is efficiently achieved from its corresponding primary amine via a dithiocarbamate intermediate. Modern desulfurization reagents such as DMT/NMM/TsO⁻, tosyl chloride, and Boc₂O offer safe and high-yielding alternatives to traditional, hazardous methods. The DMT/NMM/TsO⁻ protocol is particularly noteworthy as it has been specifically optimized for this target molecule, with full characterization data available in the literature.[6] For researchers prioritizing ease of purification and speed, the Boc₂O method is an excellent choice.[8] As the demand for novel bioactive molecules grows, these robust synthetic strategies provide a reliable platform for the creation of diverse isothiocyanate libraries for screening in drug development and materials science applications.

References

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Ye, S., Wu, J., & An, J. (2016). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 18(9), 2648-2651. [Link]

-

Konieczny, K., Dziuk, B., & Demkowicz, S. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2686. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis of Isothiocyanates from Amines using Di-tert-butyl dicarbonate. Chemistry & Biology Interface, 6(3), 118-121. [Link]

- U.S. Patent No. 3,637,788. (1972). Process for producing isothiocyanates.

-

Boas, U., Jakobsen, M. H., & Pittelkow, M. (2005). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 46(12), 2047-2049. [Link]

-

Kim, H., & Lee, D. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Matera, C., & Schievano, E. (2024). Synthesis of Isothiocyanates: An Update. Molecules, 29(1), 1-15. [Link]

-

Csonka, R., & Kollar, L. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6296. [Link]

-

Zhang, X., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773. [Link]

-

Various Authors. (2022). Examples of biologically related isothiocyanates and recent approaches to their synthesis. ResearchGate. [Link]

-

NIST. (2025). 3-Pentane isothiocyanate. NIST Chemistry WebBook. [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. [Link]

- U.S. Patent No. 3,149,141. (1964). Preparation of alkyl isothiocyanates.

-

Petko, K. I. (2015). Response to "How do I synthesize pure alkoxycarbonyl/alkyl isothiocyanate?". ResearchGate. [Link]

-

Li, G., et al. (2015). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of (3-Isothiocyanatophenyl)methanol. [Link]

-

Smith, A. W., et al. (2018). Origin of thiocyanate spectral shifts in water and organic solvents. The Journal of Chemical Physics, 148(19), 194504. [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

LookChem. (n.d.). This compound CAS NO.201224-89-7. [Link]

-

Jouanneau, Y., et al. (2007). Purification and Characterization of a Three-Component Salicylate 1-Hydroxylase from Sphingomonas sp. Strain CHY-1. Journal of Bacteriology, 189(10), 3834–3843. [Link]

-

Choi, J. H., et al. (2017). Crystal structure and spectroscopic properties of isothiocyanato[(3,14-dimethyl-2,6,13,17-tetraazatricyclo(16.4.0.07,12)docosane)]copper(II) thiocyanate. Journal of Structural Chemistry, 58(4), 742-749. [Link]

-

Hull, R., & Seden, T. P. (1980). Reactions of heterocycles with thiophosgene. Part III. 5-Isothiocyanatopenta-trans-2,cis-4-dienal, a product obtained from pyridine. Journal of the Chemical Society, Perkin Transactions 1, 2717-2720. [Link]

-

Gordon, E. B. (2018). Reaction of cysteine with thiophosgene. ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. cbijournal.com [cbijournal.com]

- 10. 3-Pentane isothiocyanate [webbook.nist.gov]

- 11. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 12. scispace.com [scispace.com]

A Technical Guide to the Chemical Properties and Characterization of 3-Isothiocyanatopentane

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them significant molecules in drug discovery and development.[1][2][3] This guide focuses on the chemical properties of a specific, non-commercially available alkyl isothiocyanate, 3-isothiocyanatopentane. By understanding the fundamental principles of isothiocyanate chemistry, researchers can effectively approach the synthesis, purification, and characterization of this and other novel ITC analogues.

Predicted Chemical Properties of this compound

The chemical behavior of this compound is dictated by the electrophilic nature of the central carbon atom in the isothiocyanate moiety. This carbon is susceptible to nucleophilic attack, which is the primary mode of reactivity for this class of compounds.

Electrophilicity and Nucleophilic Reactions

The carbon atom of the -N=C=S group in this compound is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This makes it a prime target for a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the central carbon, leading to the formation of a stable adduct.[4]

The most common and biologically relevant reactions of isothiocyanates are with amines and thiols:

-

Reaction with Amines to Form Thioureas: Primary and secondary amines readily react with isothiocyanates to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. This reaction is typically efficient and proceeds under mild conditions.[5] For this compound, the reaction with a generic primary amine (R-NH₂) would be as follows:

-

3-pentyl-NCS + R-NH₂ → 3-pentyl-NH-C(=S)-NH-R

-

-

Reaction with Thiols to Form Dithiocarbamates: Thiols react with isothiocyanates to yield dithiocarbamate adducts. This reaction is of particular significance in biological systems, as isothiocyanates can react with cysteine residues in proteins.

Stability and Handling

Alkyl isothiocyanates can be sensitive to moisture and heat.[6][7] It is anticipated that this compound will exhibit similar stability characteristics. Hydrolysis in aqueous media can lead to the formation of the corresponding amine (3-aminopentane) and other degradation products.[6] The stability of isothiocyanates is also pH-dependent, with faster degradation often observed in buffered solutions compared to deionized water.[8] Therefore, storage under anhydrous conditions and at low temperatures is recommended to maintain the integrity of the compound.

Proposed Synthesis of this compound

Several synthetic routes are available for the preparation of alkyl isothiocyanates, primarily starting from the corresponding primary amine.[9] A common and effective method involves the formation of a dithiocarbamate salt followed by desulfurization.[10]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formation of the Dithiocarbamate Salt

-

To a stirred solution of 3-aminopentane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon disulfide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting dithiocarbamate salt can often be used directly in the next step without isolation.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate product.

-

Triethylamine acts as a base to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide.

-

The reaction is performed at 0 °C initially to control the exothermic reaction.

Step 2: Desulfurization to this compound

-

Cool the solution containing the dithiocarbamate salt to 0 °C.

-

Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise.[11]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

Tosyl chloride is an effective desulfurizing agent that converts the dithiocarbamate to the isothiocyanate.[11]

-

Aqueous workup is necessary to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Column chromatography is a standard method for purifying organic compounds of moderate polarity like alkyl isothiocyanates.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. The following table summarizes the expected spectroscopic data based on known alkyl isothiocyanates.

| Spectroscopic Technique | Expected Characteristics for this compound |

| Infrared (IR) Spectroscopy | A strong and broad absorption band between 2000-2200 cm⁻¹ characteristic of the asymmetric -N=C=S stretch.[12][13] Aliphatic C-H stretching bands around 2900 cm⁻¹.[12] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon of the -N=C=S group is expected to have a chemical shift in the range of 125-140 ppm. This peak is often broad and of low intensity, sometimes referred to as "near-silent".[14] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The spectrum will show signals corresponding to the pentyl group. The methine proton at the 3-position, adjacent to the nitrogen, will be shifted downfield compared to the other aliphatic protons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound (C₆H₁₁NS) should be observed. |

Reactivity Profile: A Case Study with Benzylamine

To confirm the reactivity of the newly synthesized this compound, a reaction with a model primary amine like benzylamine can be performed to yield the corresponding thiourea.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of a thiourea derivative.

Experimental Protocol

-

Dissolve this compound (1.0 eq) in DCM.

-

Add benzylamine (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting isothiocyanate is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting thiourea by recrystallization or column chromatography.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS to confirm the structure of 1-benzyl-3-(pentan-3-yl)thiourea.

Conclusion

While this compound is not a catalogued compound, its chemical properties can be confidently predicted based on the extensive body of research on alkyl isothiocyanates. This guide provides a comprehensive framework for its synthesis, characterization, and reactivity studies. The protocols and expected data herein should empower researchers to successfully produce and investigate this novel molecule, paving the way for its potential applications in drug discovery and other areas of chemical research.

References

- Chemistry & Biology Interface. (2020).

- National Center for Biotechnology Information. (n.d.).

- ChemRxiv. (n.d.).

- BenchChem. (n.d.). Alkyl Thiocyanates: A Comprehensive Technical Review for Drug Discovery and Development.

- National Center for Biotechnology Information. (n.d.). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents.

- Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.

- National Center for Biotechnology Information. (n.d.).

- (2022).

- MDPI. (n.d.).

- PubMed. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).

- Arkivoc. (n.d.).

- Reddit. (2024).

- ThaiScience. (n.d.).

- ResearchGate. (2025). Three-Component Reaction of Isothiocyanates, Amines, and Sulfonium Salts Leading to S -Alkyl Isothioureas.

- ResearchGate. (2025).

- The Journal of Organic Chemistry. (n.d.).

- BenchChem. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Chemical Papers. (n.d.). Isothiocyanates, XXXIX.

- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.

- Semantic Scholar. (1959).

- (n.d.).

- ResearchGate. (n.d.).

- (n.d.). Near-Silence of Isothiocyanate-Carbon in 13C-NMR Spectra.

Sources

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. thaiscience.info [thaiscience.info]

- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. cbijournal.com [cbijournal.com]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

3-isothiocyanatopentane CAS number and structure

An In-Depth Technical Guide to 3-Isothiocyanatopentane

Introduction

This compound is an aliphatic isothiocyanate, a class of organosulfur compounds characterized by the functional group -N=C=S. Isothiocyanates are recognized for their high reactivity and serve as versatile building blocks in organic synthesis.[1][2] Their significance extends into medicinal chemistry, where the isothiocyanate moiety is a key pharmacophore in numerous compounds exhibiting a range of biological activities, including antimicrobial and anticancer properties.[2] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, a detailed synthesis protocol, its applications in research and development, and essential safety information tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are crucial for its application in a laboratory setting. These data are essential for reaction planning, purification, and analytical characterization.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 201224-89-7[3][4] |

| Molecular Formula | C6H11NS[3][4] |

| Molecular Weight | 129.22 g/mol [3][4] |

| IUPAC Name | This compound |

| Synonyms | 3-Pentyl isothiocyanate, 3-Pentane isothiocyanate[4] |

| SMILES | CCC(CC)N=C=S[3] |

| InChI Key | YDRYFNXKCXDLPP-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Colorless oil | [5] |

| Boiling Point | 90 °C (at 25 mmHg) | [4] |

| Density | 0.92 g/cm³ | [4] |

| Refractive Index | 1.484 | [4] |

| LogP (Octanol/Water) | 2.278 | [3][4] |

| Flash Point | 59.4 °C | [4] |

| Vapor Pressure | 0.973 mmHg (at 25 °C) | [4] |

Chemical Structure

This compound features a pentane backbone with the isothiocyanate group attached to the third carbon atom. This secondary alkyl isothiocyanate structure influences its reactivity and steric profile compared to linear isomers.

Caption: Skeletal structure of this compound.

Synthesis Protocol and Mechanism

Isothiocyanates are commonly synthesized from primary amines.[2][6] A modern and efficient method involves a one-pot, two-step procedure that converts the amine into a dithiocarbamate intermediate, which is then desulfurized to yield the final isothiocyanate product.[5]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a method utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as an efficient desulfurizing agent.[5]

Materials:

-

3-Aminopentane (starting amine)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or N-methylmorpholine (NMM) as an organic base

-

DMT/NMM/TsO⁻ (desulfurization reagent)

-

Dichloromethane (DCM) as the solvent

-

Standard laboratory glassware and magnetic stirrer

-

Equipment for flash chromatography (for purification)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopentane in dichloromethane (DCM).

-

Dithiocarbamate Formation: Cool the solution in an ice bath (0 °C). Add the organic base (e.g., Et₃N) followed by the dropwise addition of carbon disulfide (CS₂). Stir the reaction mixture at this temperature for 30 minutes to form the dithiocarbamate intermediate.

-

Desulfurization: To the same flask, add the desulfurizing agent, DMT/NMM/TsO⁻. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash chromatography on silica gel using a non-polar eluent such as hexane to yield this compound as a colorless oil.[5]

Proposed Reaction Mechanism

The causality behind this experimental choice lies in its efficiency and mild conditions. The reaction proceeds via two key stages:

-

Nucleophilic Attack: The primary amine (3-aminopentane) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide in the presence of a base to form a dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate then reacts with the DMT/NMM/TsO⁻ reagent, which acts as an activator. This forms an active ester intermediate. Subsequently, under the influence of the base, a leaving group is eliminated, resulting in the formation of the isothiocyanate N=C=S bond.[5]

Caption: Workflow for the one-pot synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems directly from the versatile reactivity of the isothiocyanate functional group.

Versatile Synthetic Intermediate

The carbon atom in the -N=C=S group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic intermediate.[7]

-

Reaction with Amines: Forms N,N'-substituted thioureas.

-

Reaction with Alcohols: Yields thiocarbamates.

-

Reaction with Thiols: Produces dithiocarbamates.

These reactions are fundamental for constructing more complex molecules and are widely employed in the synthesis of heterocyclic compounds and other scaffolds relevant to drug discovery.[7][8]

Role in Medicinal Chemistry

While specific biological data for this compound is not widely published, the broader class of isothiocyanates is of significant interest to drug development professionals.

-

Bioisosteric Replacement: The isothiocyanate group can be used as a reactive handle to introduce sulfur-containing moieties, which can serve as bioisosteres for other functional groups like carbonyls, potentially improving physicochemical properties such as metabolic stability.[9]

-

Pharmacological Activity: Many natural and synthetic isothiocyanates are known to possess potent anti-inflammatory, antimicrobial, and anticancer properties.[2]

-

H₂S Donors: Recent research has identified certain isothiocyanates, such as 3-pyridyl-isothiocyanate, as effective hydrogen sulfide (H₂S) donors.[10] H₂S is a gasotransmitter with known cardioprotective effects, making novel H₂S-releasing molecules a promising area of therapeutic research.[10] The potential of this compound in this context remains an area for future investigation.

Safety and Handling

As a research chemical, this compound should be handled with appropriate caution. The RIDADR number UN 2810 indicates it is classified as a toxic liquid.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Use spark-proof tools and take precautionary measures against static discharge, as the compound has a flash point of 59.4 °C.[4][11] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][11]

-

First Aid:

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Conclusion

This compound is a valuable chemical intermediate for researchers and scientists. Its well-defined structure and reliable synthesis protocols make it an accessible building block for creating diverse and complex molecules. The inherent reactivity of the isothiocyanate group provides a gateway to a wide range of chemical transformations, particularly for applications in organic synthesis and the development of new therapeutic agents. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research environment.

References

-

Demkowicz, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Pentane isothiocyanate (CAS 201224-89-7). Available at: [Link]

-

LookChem. (n.d.). This compound CAS NO.201224-89-7. Available at: [Link]

- Cosutin Industrial CO., Limited. (n.d.). Material Safety Data Sheet - Iso-Pentane.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of (3-Isothiocyanatophenyl)methanol. Available at: [Link]

-

FooDB. (n.d.). Showing Compound 1-Isothiocyanatopentane (FDB017791). Available at: [Link]

-

Jakab, G., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules. Available at: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available at: [Link]

- ScienceLab.com. (2005). Material Safety Data Sheet - Isopentane.

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 3-Methylbutyl isothiocyanate. Available at: [Link]

-

PubChem - NIH. (n.d.). 3-Iodopentane. Available at: [Link]

-

PubChem - NIH. (n.d.). Pentane thiocyanate. Available at: [Link]

- Balchem. (2015). SAFETY DATA SHEET isopentane.

-

Wikipedia. (n.d.). 3-Methylpentane. Available at: [Link]

-

PubChem - NIH. (n.d.). 3-Methylpentane. Available at: [Link]

-

Martelli, A., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ie [fishersci.ie]

- 12. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

A Technical Guide to the Synthesis of N,N'-Disubstituted Thioureas: Reactivity of 3-Isothiocyanatopentane with Primary Amines

Executive Summary: The reaction between isothiocyanates and primary amines is a cornerstone of modern synthetic chemistry, providing a robust and efficient pathway to N,N'-disubstituted thioureas. These sulfur-containing analogs of ureas are not merely stable products but serve as pivotal intermediates and pharmacologically active scaffolds in drug discovery and materials science.[1] This guide offers an in-depth examination of the reaction between 3-isothiocyanatopentane, a representative aliphatic isothiocyanate, and primary amines. We will explore the fundamental reaction mechanism, kinetic influences, and provide a validated, step-by-step experimental protocol suitable for laboratory application. This document is tailored for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.

Section 1: The Core Reaction: Mechanism and Principles

The formation of a thiourea from an isothiocyanate and a primary amine is a classic example of nucleophilic addition. The reaction's efficiency stems from the inherent electronic properties of the two functional groups.

1.1. The Isothiocyanate Functional Group (-N=C=S)

The isothiocyanate group is characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the central carbon highly electrophilic. The strong electronegativity of the adjacent nitrogen and sulfur atoms withdraws electron density, rendering the carbon susceptible to attack by nucleophiles. In the case of this compound, the aliphatic pentyl group has a minor electron-donating effect but does not significantly hinder the reactivity of the core functional group.

1.2. The Primary Amine as a Nucleophile

Primary amines (R-NH₂) feature a nitrogen atom with a lone pair of electrons, making them effective nucleophiles. The availability of this lone pair allows the amine to attack electron-deficient centers, such as the carbon atom of the isothiocyanate group.

1.3. Reaction Mechanism

The reaction proceeds via a straightforward, high-yielding nucleophilic addition mechanism.[2]

-

Nucleophilic Attack: The reaction initiates with the nitrogen atom of the primary amine attacking the electrophilic carbon of the isothiocyanate.[2]

-

Intermediate Formation: This attack forms a transient, zwitterionic intermediate.

-

Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and forming the stable thiourea product.

This process is typically rapid and often exothermic, proceeding efficiently under mild conditions.[3]

Sources

spectroscopic data (NMR, IR, MS) of 3-isothiocyanatopentane

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Isothiocyanatopentane

Foreword: The Analytical Imperative for Isothiocyanates

Isothiocyanates (ITCs) represent a class of organosulfur compounds of profound interest to the pharmaceutical and agrochemical industries. Their biological activities, ranging from antimicrobial to anticancer properties, necessitate robust and unambiguous methods for their structural characterization.[1] this compound (C₆H₁₁NS), with its secondary alkyl structure, serves as an excellent model for understanding the spectroscopic nuances of this functional group. This guide provides an in-depth analysis of its signature across core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our focus extends beyond mere data presentation to the underlying principles that govern spectral outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H and ¹³C NMR provides a complete map of the carbon skeleton and its proton environment.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is characterized by its symmetry. The molecule has a plane of symmetry through the C-H bond at the 3-position, rendering the two ethyl groups chemically equivalent. This results in a simplified spectrum with only three distinct signals.

Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Insights |

|---|---|---|---|---|

| 3.53–3.49 | Multiplet (m) | 1H | CH-NCS | The methine proton is directly attached to the electron-withdrawing isothiocyanate group, causing a significant downfield shift. It appears as a multiplet due to coupling with the four adjacent methylene protons. |

| 1.66–1.60 | Multiplet (m) | 4H | -CH₂- | These methylene protons are adjacent to the methine carbon and the terminal methyl groups. Their complex splitting pattern arises from coupling to both the methine and methyl protons. |

| 1.01 | Triplet (t) | 6H | -CH₃ | The terminal methyl protons are furthest from the electronegative -NCS group, hence they are the most upfield. They appear as a clean triplet due to coupling with the adjacent methylene protons (J = 7.4 Hz).[2] |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides critical information about the carbon environments. Due to the molecule's symmetry, only three signals are expected for the alkyl framework, plus the signal for the isothiocyanate carbon.

A key experimental insight for isothiocyanates is the nature of the -N=C =S carbon signal. This carbon atom often exhibits a broad, low-intensity signal, or can be "near-silent" and difficult to detect in a standard ¹³C experiment.[3] This phenomenon is due to the quadrupolar nature of the adjacent ¹⁴N nucleus, which provides an efficient relaxation pathway, leading to significant line broadening.[3] This is a crucial diagnostic observation; its absence or weakness is characteristic of the -NCS group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale & Insights |

|---|---|---|

| ~130-135 | -N=C =S | This carbon is highly deshielded and its signal is characteristically broad and of low intensity due to quadrupolar broadening from the adjacent nitrogen.[3] |

| ~55-60 | C H-NCS | The methine carbon, directly bonded to the electronegative nitrogen of the -NCS group, is shifted significantly downfield relative to a standard alkane CH. |

| ~25-30 | -C H₂- | These methylene carbons are in a typical aliphatic region. |

| ~10-15 | -C H₃ | The terminal methyl carbons are the most shielded and appear furthest upfield. |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid sample like this compound.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single deuterium lock signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR):

-

Use a 400 MHz (or higher) spectrometer for optimal resolution.

-

Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

A standard 90° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially to observe the weak quaternary -NCS carbon.

-

Diagram 1: General NMR Workflow

Caption: Workflow for NMR sample preparation and data processing.

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

IR spectroscopy excels at identifying specific functional groups. For this compound, the primary diagnostic feature is the intense and unmistakable absorption of the isothiocyanate moiety.

The -N=C=S group has a strong asymmetric stretching vibration that appears as a sharp, intense band in a relatively clean region of the spectrum, typically between 2000 and 2200 cm⁻¹.[4] This band is often one of the most prominent features in the entire spectrum and serves as a definitive marker for the presence of the isothiocyanate.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group | Intensity | Rationale & Insights |

|---|---|---|---|---|

| 2965-2850 | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) | Strong | These absorptions confirm the presence of the saturated alkyl framework. Multiple overlapping peaks are expected. |

| 2150-2080 | -N=C=S Asymmetric Stretch | Isothiocyanate | Very Strong, Sharp | This is the most diagnostic peak in the spectrum. Its high intensity is due to the large change in dipole moment during the vibration. Its position can be sensitive to the electronic environment.[2] |

| 1465-1450 | C-H Bend (Scissoring) | -CH₂- | Medium | Characteristic bending vibration for methylene groups. |

| 1380-1370 | C-H Bend (Symmetric) | -CH₃ | Medium | Characteristic bending (umbrella) mode for methyl groups. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquid samples without cumbersome sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Diagram 2: ATR-IR Analysis Workflow

Caption: Simplified workflow for Attenuated Total Reflectance (ATR) IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion (M⁺•) and structural clues from its fragmentation pattern.

The molecular weight of this compound (C₆H₁₁NS) is 129.22 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 129. The fragmentation of alkyl isothiocyanates is well-characterized and provides reliable diagnostic ions.[5] Alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the -NCS group) is a dominant pathway.

Table 4: Predicted EI-MS Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway | Rationale & Insights |

|---|---|---|---|

| 129 | [C₆H₁₁NS]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. Its intensity may be moderate to low due to facile fragmentation. |

| 100 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical | Cleavage of the C2-C3 bond is a highly favorable pathway, leading to a stable secondary carbocation stabilized by the nitrogen atom. This is expected to be a major peak. |

| 72 | [CH₂NCS]⁺ | Rearrangement & Cleavage | A characteristic fragment for many alkyl isothiocyanates, formed via a hydrogen rearrangement mechanism. Its presence is highly diagnostic.[5] |

| 57 | [C₄H₉]⁺ | Cleavage of the C-N bond | Loss of the •NCS radical to form a pentyl cation. |

| 41 | [C₃H₅]⁺ | Further fragmentation | Loss of ethylene from the m/z 57 ion, characteristic of alkyl chains. |

| 29 | [C₂H₅]⁺ | Further fragmentation | Represents the ethyl cation, a common fragment from the alkyl chains. |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, via a Gas Chromatography (GC) inlet for separation and purification prior to ionization. For direct infusion, a dilute solution in a volatile solvent (e.g., methanol or hexane) is used.

-

Ionization: The standard ionization energy for EI is 70 eV. This high energy ensures reproducible fragmentation patterns, allowing for library matching.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Diagram 3: GC-MS Analysis Workflow

Sources

- 1. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]

- 2. OPG [opg.optica.org]

- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Isothiocyanatopentane

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of 3-isothiocyanatopentane, a representative aliphatic isothiocyanate. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, predictive solubility across a range of solvent polarities, and the critical factors governing its stability. Detailed, field-tested protocols for quantitative solubility and stability assessment are provided, underpinned by mechanistic explanations and authoritative references. The guide aims to equip scientists with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this reactive compound.

Introduction: The Scientific Imperative

Isothiocyanates (ITCs) are a class of organosulfur compounds defined by the R−N=C=S functional group. They are renowned for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] These effects are largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[1][2] this compound, as a simple aliphatic ITC, serves as a crucial model compound for understanding the fundamental chemistry that governs the efficacy and delivery of more complex ITC-based therapeutics.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for any successful research or drug development campaign. Poor solubility can lead to erratic results in biological assays and formidable challenges in formulation, while uncharacterized instability can compromise sample integrity and lead to misleading data. This guide addresses these challenges head-on by providing both the theoretical framework and the practical, validated protocols to master the handling of this compound.

Core Physicochemical Properties

Before delving into experimental protocols, it is essential to understand the intrinsic properties of this compound. These parameters, summarized in Table 1, form the basis for predicting its behavior in various solvent systems and its susceptibility to degradation. The molecule's moderate lipophilicity, suggested by its calculated LogP value, indicates a preference for organic environments over aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 201224-89-7 | [3][4] |

| Molecular Formula | C₆H₁₁NS | [3][4] |

| Molecular Weight | 129.22 g/mol | [3] |

| Boiling Point | 90°C @ 25 mmHg | [5] |

| Density | 0.92 g/cm³ | [5] |

| Calculated LogP | 2.278 | [3] |

| Calculated Water Solubility | -2.38 (log₁₀ mol/L) | [3] |

| Refractive Index | 1.484 |[5] |

Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction. Given its aliphatic carbon backbone and the polar isothiocyanate group, this compound is expected to exhibit good solubility in a range of organic solvents and limited solubility in water.[6][7]

Qualitative Solubility Predictions

Based on its structure, the following qualitative solubility profile can be anticipated:

-

Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is expected due to favorable van der Waals interactions with the pentyl chain.

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): High solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar -N=C=S group without donating a proton that could react with it.[8]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. While these solvents can act as nucleophiles (see Stability section), they are effective at solvating both the polar functional group and the non-polar alkyl chain.

-

Aqueous Systems (e.g., Water, Buffers): Low or slight solubility is anticipated.[9] The hydrophobic nature of the C5 alkyl chain limits its miscibility with water.[7]

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[10][11] It involves agitating an excess of the compound in a solvent for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely measured volume (e.g., 5 mL) of the desired test solvent. Ensure enough compound is added to form a visible suspension.[11]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24-48 hours to ensure thermodynamic equilibrium is achieved.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of the saturated solution from any remaining solid, filtration through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) or centrifugation at high speed is critical.[10][13]

-

Quantification: Dilute the clear, saturated solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][14]

-

Calculation: Determine the solubility (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration, accounting for any dilution factors.

Stability Profile: A Tale of Electrophilicity

The stability of this compound is dictated by the electrophilic character of the central carbon atom in the -N=C=S group.[1][2] This carbon is highly susceptible to attack by nucleophiles, making the compound inherently reactive. Understanding these degradation pathways is crucial for choosing appropriate solvents, formulating stable solutions, and interpreting experimental data.

Primary Degradation Pathway: Hydrolysis

In aqueous environments, the primary degradation pathway for isothiocyanates is hydrolysis—reaction with water.[15] This reaction is highly dependent on pH.

-

Neutral/Basic Conditions (pH ≥ 7): Water attacks the electrophilic carbon, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to form the corresponding primary amine (3-aminopentane), carbonyl sulfide (COS), and carbon dioxide. This degradation is significantly faster at alkaline pH.[15]

-

Acidic Conditions (pH < 7): Under acidic conditions, the degradation of some isothiocyanates can be slowed, but hydrolysis still occurs.[16]

Reactivity with Other Nucleophiles

Beyond water, this compound will readily react with other nucleophiles commonly found in research and formulation settings:

-

Amines: Primary and secondary amines react to form stable thiourea derivatives. This is a significant consideration when using amine-containing buffers (e.g., Tris).[16]

-

Thiols: Thiol-containing molecules (e.g., dithiothreitol (DTT), β-mercaptoethanol, cysteine) react rapidly to form dithiocarbamate adducts.[1]

-

Alcohols: Protic solvents like methanol or ethanol can slowly react, especially under catalytic conditions, to form thiocarbamates.

Due to this high reactivity, it is imperative to avoid solvents and additives containing strong nucleophiles unless a specific derivatization reaction is intended.[14]

Quantitative Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is an essential component of drug development that provides insight into a compound's intrinsic stability.[17] It involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing the stability-indicating power of analytical methods.[18][19]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive, water-miscible solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, dilute the stock solution into the stress medium. A target degradation of 5-20% is ideal.[19][20]

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 40-60°C.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (this reaction is often rapid).

-

Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate the solution (in a stable solvent like acetonitrile) at 60-80°C.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: At each time point, withdraw an aliquot and immediately quench the reaction to prevent further degradation before analysis. For acid/base conditions, this involves neutralization. For all samples, immediate dilution in the mobile phase and cooling is recommended.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from all degradation products.[19]

-

Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the degradation over time to understand the kinetics in each condition.

Table 2: Summary of Stability and Handling Considerations

| Condition / Solvent Type | Stability Concern | Recommendation |

|---|---|---|

| Aqueous Buffers (pH > 7) | Rapid hydrolysis to form 3-aminopentane. | Avoid for storage. Use freshly prepared solutions for experiments. |

| Aqueous Buffers (pH < 7) | Slower, but still significant, hydrolysis. | Preferable to basic buffers, but stability is still limited. |

| Amine-based Buffers (e.g., Tris) | Reaction to form thioureas. | AVOID. Use non-nucleophilic buffers (e.g., phosphate, HEPES). |

| Protic Solvents (e.g., Methanol) | Potential for slow reaction to form thiocarbamates. | Suitable for short-term use and chromatography. For long-term storage, prefer aprotic solvents. |

| Aprotic Solvents (e.g., Acetonitrile, DCM, THF) | Generally stable. | RECOMMENDED for stock solution preparation and long-term storage. Ensure use of anhydrous grade solvents to minimize hydrolysis.[18] |

| Exposure to Light/Heat | May accelerate degradation. | Store stock solutions protected from light in a freezer (-20°C or below). |

Analytical Methodologies

Accurate quantification is critical for both solubility and stability studies. Due to the reactive nature of isothiocyanates, specific analytical considerations are necessary.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (typically ~240-250 nm) is the most common method.

-

Causality: Using heated columns (e.g., 60°C) can be crucial. Some ITCs have poor aqueous solubility and can precipitate in the chromatographic system at room temperature, leading to inaccurate quantification. Heating the column improves solubility in the mobile phase and reduces this risk.[21]

-

Mobile Phase: A simple mobile phase of acetonitrile and water is typically effective. Buffers should be non-nucleophilic.

-

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also highly effective, particularly for analyzing ITCs extracted into volatile organic solvents like dichloromethane.[14][16]

Conclusion and Key Recommendations

This compound is a compound of significant scientific interest, but its utility is directly tied to the researcher's ability to manage its solubility and inherent reactivity. This guide has established that the compound is highly soluble in a range of organic solvents but is limited by its poor aqueous solubility and susceptibility to nucleophilic attack, especially hydrolysis.

Key Takeaways for the Practicing Scientist:

-

For Solubilization: Prioritize polar aprotic solvents like acetonitrile or DMSO for preparing high-concentration stock solutions.

-

For Storage: Store stock solutions in anhydrous aprotic solvents at -20°C or below, protected from light.

-

For Aqueous Studies: Prepare aqueous solutions fresh from an organic stock immediately before use. Be aware that the compound will degrade over time, with the rate being significantly faster at neutral to basic pH.

-

Avoid Nucleophiles: Do not use buffers or additives containing primary/secondary amines or thiols unless derivatization is the goal.

-

Validate Analytically: Employ stability-indicating analytical methods, such as HPLC, to ensure accurate quantification in the presence of potential degradants. Consider heated columns to prevent on-system precipitation.[21]

By adhering to these principles and employing the robust protocols detailed herein, researchers can ensure the integrity of their experiments and unlock the full potential of this compound in their scientific endeavors.

References

- Benchchem.

- Karanikolopoulou, S., Revelou, P. K., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology.

- Cheméo. (2023).

- Alibrahem, W., Nguyen, D. H. H., Helu, N. K., Tóth, F., Nagy, P. T., Posta, J., Prokisch, J., & Oláh, C. (2022).

- Alibrahem, W., Nguyen, D. H. H., Helu, N. K., Tóth, F., Nagy, P. T., Posta, J., Prokisch, J., & Oláh, C. (2022).

- ResearchGate. (n.d.).

- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Le, C. L., & Juliano, P. (2012).

- Martinez, M. N. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Solubility of Things. (n.d.).

- Solubility of Things. (n.d.).

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- All-Day, A. M., & Blue, J. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- LookChem. (n.d.).

- PubChem. (n.d.). Allyl Isothiocyanate.

- ResolveMass. (2025).

- Patel, P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- SGS. (n.d.).

- NIST. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Pentane isothiocyanate [webbook.nist.gov]

- 5. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. thaiscience.info [thaiscience.info]

- 17. ajpsonline.com [ajpsonline.com]

- 18. pharmtech.com [pharmtech.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. sgs.com [sgs.com]

- 21. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Functional Group: An In-depth Technical Guide to the Discovery and Historical Synthesis of Aliphatic Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (R–N=C=S), a class of organosulfur compounds, are renowned for their pungent flavor and significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive exploration of the discovery and the historical evolution of synthetic methodologies for aliphatic isothiocyanates. We will delve into their natural origins, the seminal synthetic approaches that laid the groundwork for their chemical synthesis, and the progression to more refined and efficient methods. This guide aims to provide researchers and drug development professionals with a deep understanding of the foundational chemistry of aliphatic isothiocyanates, enabling further innovation in their application.

Discovery and Natural Occurrence: Nature's Pungent Defense

The story of aliphatic isothiocyanates begins not in a laboratory, but in the natural world. These compounds are abundantly found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, kale, and mustard.[1][3] In these plants, they exist as stable precursors called glucosinolates.[4][5] When the plant tissue is damaged, for instance, by chewing or cutting, the enzyme myrosinase is released.[4] Myrosinase catalyzes the hydrolysis of glucosinolates, leading to the formation of various products, including the characteristic and often pungent isothiocyanates.[1][5] A prime example is allyl isothiocyanate, the compound responsible for the sharp taste of mustard and wasabi.[1][3]

The discovery of these naturally occurring isothiocyanates was intrinsically linked to the study of the chemical constituents of these plants and their essential oils. Early chemists, through distillation and extraction, isolated these pungent compounds and began to unravel their chemical structures, paving the way for synthetic endeavors.

The Dawn of Synthesis: From Amines to Isothiocyanates

The synthetic history of isothiocyanates is a journey of innovation, driven by the need for reliable methods to access these valuable compounds for further study and application. While the famed chemist August Wilhelm von Hofmann made significant contributions to the understanding of amines, which are key precursors, the most foundational and enduring method for isothiocyanate synthesis revolves around the formation and subsequent decomposition of dithiocarbamate salts.[1][6]

The Dithiocarbamate Salt Route: A Cornerstone of Isothiocyanate Synthesis

The most common and historically significant method for preparing aliphatic isothiocyanates involves a two-step process:

-

Formation of Dithiocarbamate Salts: Primary aliphatic amines react readily with carbon disulfide (CS₂) in the presence of a base (like triethylamine or an alkali hydroxide) to form the corresponding dithiocarbamate salt.[7]

-

Decomposition of the Dithiocarbamate Salt: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (or a related sulfur species) and form the isothiocyanate.[1]

The choice of the desulfurizing agent has been a major area of research and development over the years, with early methods employing heavy metal salts and later evolving to use milder and more efficient reagents.

A generalized workflow for this classical approach is depicted below:

Caption: Classical synthesis of aliphatic isothiocyanates via a dithiocarbamate salt intermediate.

Evolution of Desulfurizing Agents: A Historical Perspective

The effectiveness and practicality of the dithiocarbamate route are largely dependent on the choice of the desulfurizing agent. The historical progression of these reagents reflects a broader trend in organic synthesis towards milder conditions, higher yields, and greater functional group tolerance.

| Desulfurizing Agent | Historical Context & Remarks |

| Heavy Metal Salts (e.g., Lead(II) nitrate, Mercury(II) chloride) | Among the earliest reagents used. Effective but suffer from toxicity and stoichiometric waste generation. |

| Phosgene and Thiophosgene | Highly effective but extremely toxic and hazardous, limiting their widespread use. |

| Ethyl Chloroformate | A significant improvement, offering a safer and more versatile alternative to phosgene-based reagents. Can produce both aliphatic and aryl isothiocyanates in good yields.[1] |

| Tosyl Chloride | A facile and general protocol relies on the tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts.[7] This method provides good yields for a variety of alkyl and aryl isothiocyanates. |

| Oxidizing Agents (e.g., Hydrogen Peroxide, Iodine) | Milder alternatives that can be effective, though reaction conditions may require careful optimization. |

Key Historical Synthesis Protocols

To provide a practical understanding of these historical methods, detailed protocols for two significant approaches are outlined below.

Protocol: Synthesis of an Aliphatic Isothiocyanate using Lead Nitrate

Objective: To synthesize an aliphatic isothiocyanate from a primary amine via the dithiocarbamate route using lead nitrate as the desulfurizing agent.

Materials:

-

Aliphatic primary amine

-

Carbon disulfide (CS₂)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH)

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask, dissolve the aliphatic primary amine in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide dropwise to the cooled amine solution with stirring.

-

To this mixture, add a solution of sodium hydroxide in water dropwise, maintaining the low temperature.

-

Stir the reaction mixture for 1-2 hours in the ice bath. The formation of the sodium dithiocarbamate salt may be observed as a precipitate.

-

-

Decomposition with Lead Nitrate:

-

In a separate beaker, prepare an aqueous solution of lead(II) nitrate.

-

Slowly add the lead nitrate solution to the stirred dithiocarbamate salt mixture. A precipitate of lead sulfide will form.

-

Allow the reaction to stir at room temperature for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove the precipitated lead sulfide.

-

Extract the filtrate with dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude aliphatic isothiocyanate.

-

Purify the product by distillation or chromatography as needed.

-

Protocol: Synthesis using Ethyl Chloroformate

Objective: To synthesize an aliphatic isothiocyanate using the milder desulfurizing agent, ethyl chloroformate.

Materials:

-

Aliphatic primary amine

-